(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol
Overview
Description
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a phenyl group substituted with a 2-aminoethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol typically involves the reaction of 3-bromobenzyl alcohol with 3-(2-aminoethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques, such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature for bromination.
Major Products Formed
Oxidation: (3-[3-(2-Aminoethyl)phenyl]phenyl)carboxylic acid.
Reduction: (3-[3-(2-Aminoethyl)phenyl]phenyl)methane.
Substitution: 3-bromo-(3-[3-(2-aminoethyl)phenyl]phenyl)methanol.
Scientific Research Applications
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
(3-[3-(2-Aminoethyl)phenyl]phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3-[3-(2-Aminoethyl)phenyl]phenyl)amine: Lacks the hydroxymethyl group, having only an amino group.
(3-[3-(2-Aminoethyl)phenyl]phenyl)carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol is unique due to the presence of both an aminoethyl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from similar compounds.
Properties
IUPAC Name |
[3-[3-(2-aminoethyl)phenyl]phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-8-7-12-3-1-5-14(9-12)15-6-2-4-13(10-15)11-17/h1-6,9-10,17H,7-8,11,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIHGBRGUXIQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CO)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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